

# Application Notes and Protocols for Cell-Based Efficacy Testing of Entrectinib

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## Compound of Interest

Compound Name: *Utatrectinib*

Cat. No.: *B1666234*

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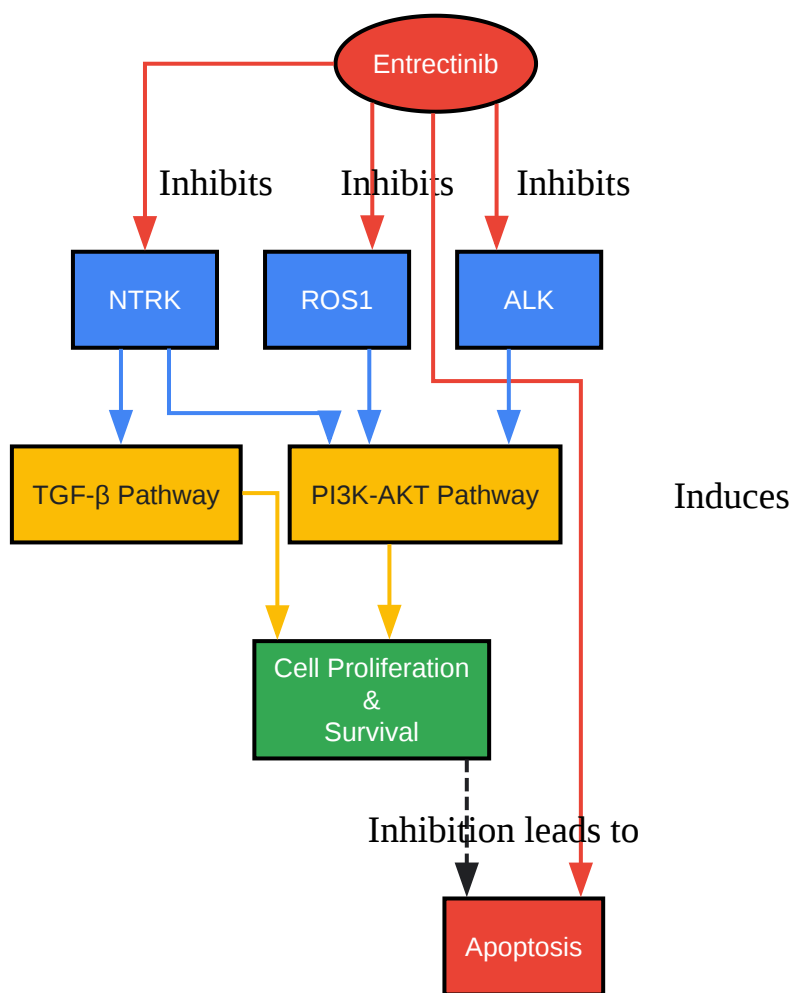
For Researchers, Scientists, and Drug Development Professionals

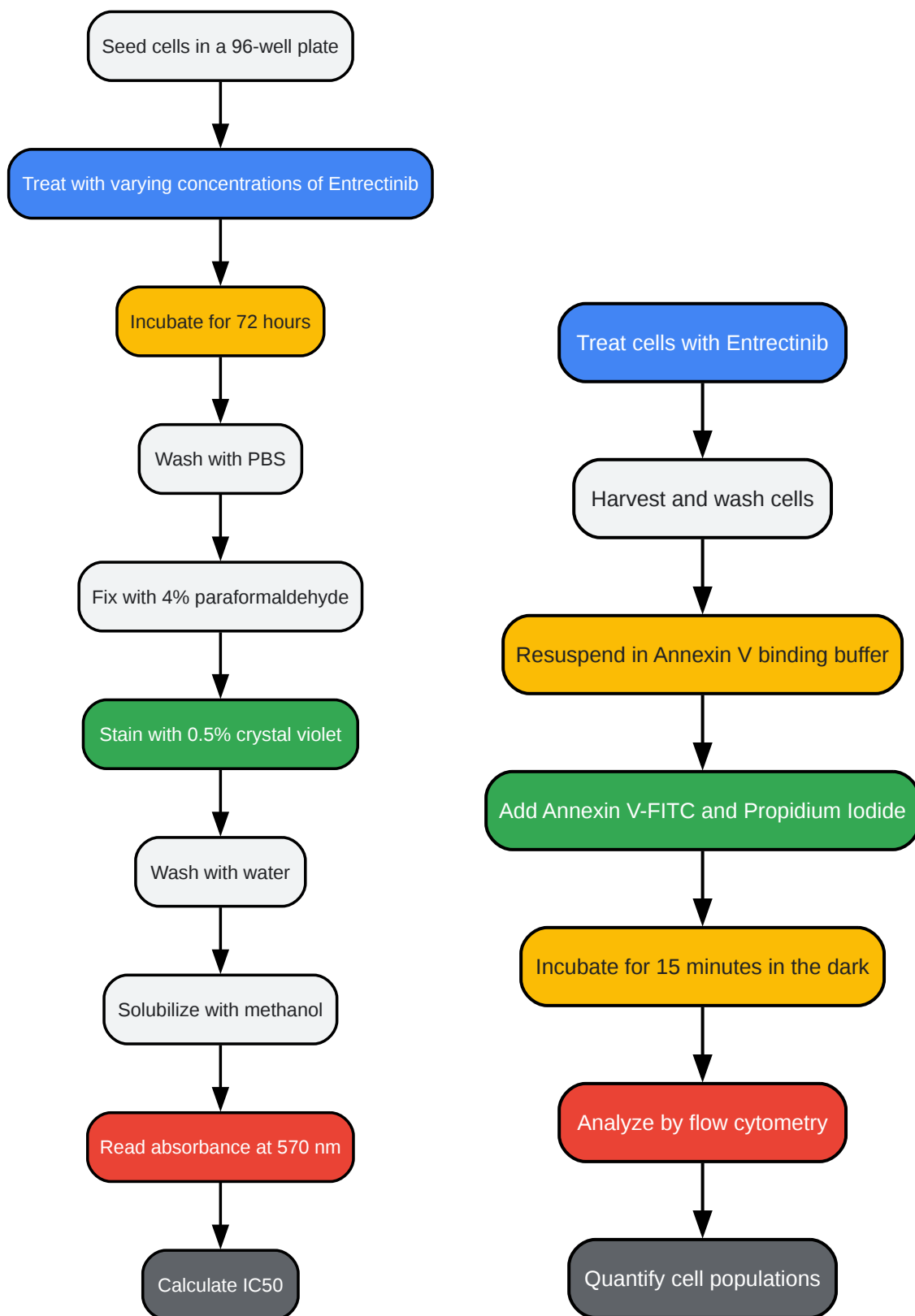
## Introduction

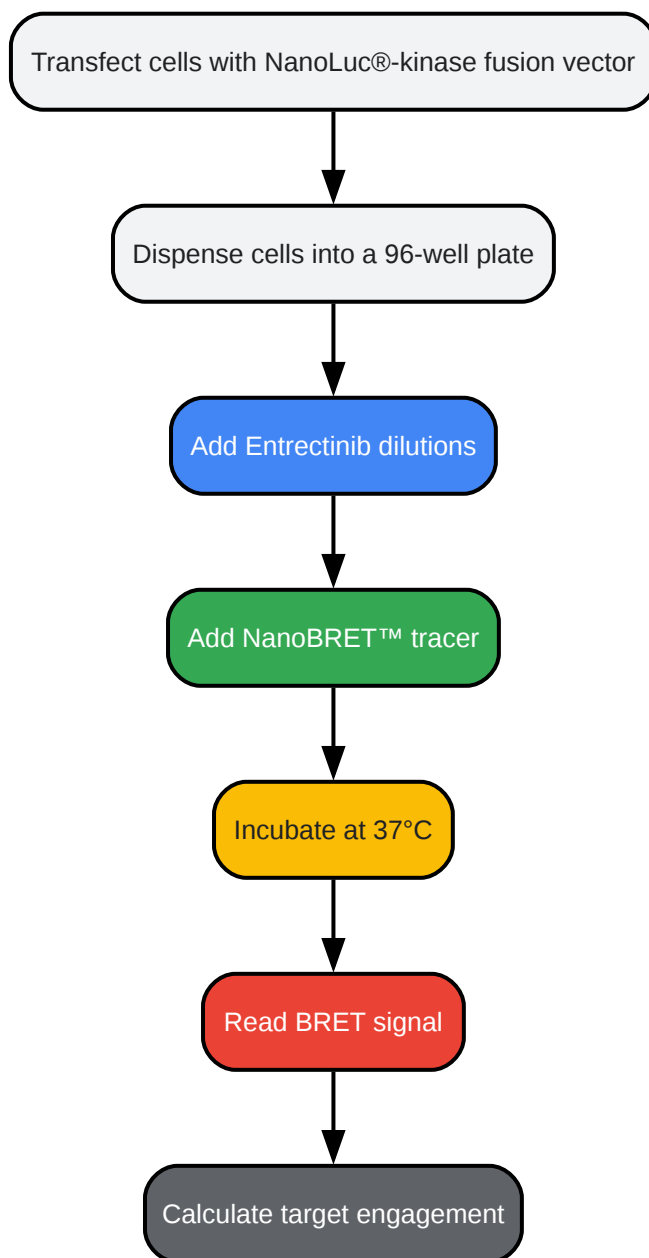
Entrectinib is an orally active, central nervous system-penetrant tyrosine kinase inhibitor (TKI) that targets fusions and rearrangements of NTRK1/2/3, ROS1, and ALK.<sup>[1][2][3][4]</sup> These genetic alterations lead to constitutively active signaling pathways that drive the proliferation and survival of various cancers. Entrectinib functions as an ATP competitor, inhibiting these kinases and thereby suppressing downstream signaling pathways, which ultimately leads to the induction of apoptosis and a reduction in tumor growth.<sup>[2]</sup> This document provides detailed protocols for a selection of essential cell-based assays to evaluate the efficacy of Entrectinib in relevant cancer cell lines.

## Mechanism of Action and Targeted Signaling Pathways

Entrectinib exerts its therapeutic effect by inhibiting key signaling pathways crucial for cancer cell survival and proliferation. The primary targets are the neurotrophic tyrosine receptor kinase (NTRK), ROS1, and anaplastic lymphoma kinase (ALK) receptor tyrosine kinases.<sup>[1][2][3]</sup> Inhibition of these kinases by Entrectinib blocks downstream signaling cascades, including the PI3K-AKT and TGF- $\beta$  pathways.<sup>[1][3][5]</sup> This disruption of oncogenic signaling ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells harboring fusions or mutations in these target genes.<sup>[1][3][5]</sup>







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